molecular formula C19H17ClN2O3 B11362930 2-(2-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide

2-(2-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide

Cat. No.: B11362930
M. Wt: 356.8 g/mol
InChI Key: ZPHOUWDQZSGJQX-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide is an organic compound with a complex structure that includes a chlorophenoxy group, a methylfuran group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chlorophenoxy)acetyl chloride.

    Introduction of the Pyridinyl Group: The next step is the reaction of 2-(2-chlorophenoxy)acetyl chloride with 2-aminopyridine to form 2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide.

    Addition of the Methylfuran Group: Finally, the compound is reacted with 5-methylfurfural in the presence of a reducing agent like sodium borohydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide: Lacks the methylfuran group, which may affect its reactivity and binding properties.

    2-(2-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide: Lacks the pyridinyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

The unique combination of the chlorophenoxy, methylfuran, and pyridinyl groups in 2-(2-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide provides a distinct set of chemical properties and potential applications. This combination allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C19H17ClN2O3/c1-14-9-10-15(25-14)12-22(18-8-4-5-11-21-18)19(23)13-24-17-7-3-2-6-16(17)20/h2-11H,12-13H2,1H3

InChI Key

ZPHOUWDQZSGJQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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